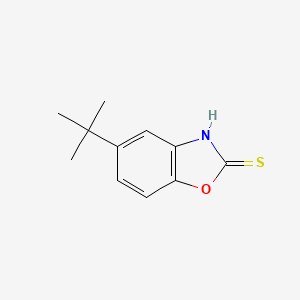

5-Tert-butyl-1,3-benzoxazole-2-thiol

Descripción

Contextual Significance of Benzoxazole-2-thiol Derivatives in Chemical Science

Benzoxazole (B165842), a bicyclic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry. sapub.orgnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities. The introduction of a thiol group at the 2-position of the benzoxazole ring system gives rise to benzoxazole-2-thiol derivatives, a class of compounds with notable chemical reactivity and biological potential.

The significance of these derivatives stems from their diverse bioactivities, which have been extensively documented in scientific literature. Research has demonstrated that compounds featuring the benzoxazole-2-thiol core possess antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties. sapub.orgglobalresearchonline.net This broad range of activities makes them attractive targets for drug discovery and development programs. researchgate.net The benzoxazole nucleus is present in various compounds being evaluated for novel therapeutic applications. For instance, certain derivatives have shown selective activity against Gram-positive bacteria like Bacillus subtilis and pathogenic fungi such as Candida albicans. nih.gov

The chemical versatility of the thiol group allows for further molecular modifications, enabling the synthesis of extensive libraries of related compounds for structure-activity relationship (SAR) studies. ossila.com This adaptability solidifies the importance of benzoxazole-2-thiol derivatives as foundational structures in the search for new therapeutic agents.

Research Rationale for Investigating 5-Tert-butyl-1,3-benzoxazole-2-thiol

The specific investigation of this compound is driven by established principles of medicinal chemistry, where the nature and position of substituents on a core scaffold can dramatically influence its physicochemical properties and biological activity. The tert-butyl group at the 5-position of the benzoxazole ring is of particular interest for several reasons:

Steric and Electronic Effects: The tert-butyl group is sterically bulky and acts as a weak electron-donating group. These features can influence how the molecule interacts with biological targets, such as enzyme active sites or receptors, potentially leading to altered potency or selectivity.

Lipophilicity: As a hydrocarbon moiety, the tert-butyl group significantly increases the lipophilicity (fat-solubility) of the molecule. This property is crucial for determining how a compound is absorbed, distributed, metabolized, and excreted (ADME). Enhanced lipophilicity can improve a molecule's ability to cross cellular membranes. Indeed, research into related lipophilic 5,7-di-tert-butylbenzoxazoles has demonstrated activity against Mycobacterium tuberculosis.

Metabolic Stability: The presence of a tert-butyl group can sometimes block sites on the molecule that are susceptible to metabolic degradation, potentially increasing the compound's half-life in biological systems.

Synthetic Intermediate: The compound serves as a valuable building block for the synthesis of more complex molecules. The precursor to this compound, 2-amino-4-tert-butylphenol (B71990), is used to prepare larger compounds, such as fluorescent whitening agents used in plastics and coatings. google.comdoaj.org

By introducing the tert-butyl group, researchers aim to modulate the known biological activities of the parent benzoxazole-2-thiol scaffold to develop new chemical entities with potentially improved or novel therapeutic or industrial applications.

Below are the key physicochemical properties of the compound.

| Property | Value |

|---|---|

| CAS Number | 53146-48-8 |

| Molecular Formula | C11H13NOS guidechem.com |

| Molecular Weight | 207.29 g/mol guidechem.com |

| Topological Polar Surface Area | 53.4 Ų guidechem.com |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Rotatable Bond Count | 1 |

Overview of Current Academic Landscapes and Research Trajectories

The academic landscape surrounding benzoxazole-2-thiol derivatives, including the 5-tert-butyl substituted variant, is characterized by several key research trajectories:

Synthesis of Novel Derivatives: A primary focus of current research is the synthesis of new analogues. This often involves reacting the thiol group to introduce different functional moieties. sapub.org A common synthetic route to the core benzoxazole-2-thiol structure involves the condensation of a corresponding 2-aminophenol (B121084) with carbon disulfide. globalresearchonline.netsphinxsai.com The development of more efficient, high-yield, and environmentally friendly synthetic methods, such as those using novel catalysts or reaction conditions, remains an active area of investigation. rsc.org

Biological Screening and Drug Discovery: Newly synthesized derivatives are systematically screened for a wide range of biological activities. A significant trajectory involves creating hybrid molecules by linking the benzoxazole scaffold to other known pharmacophores. For example, coupling benzoxazole derivatives with 1,3,4-oxadiazole-2-thiol has been explored to develop novel anticancer agents, which were evaluated against various human cancer cell lines. researchgate.net

Materials Science Applications: Beyond pharmacology, research has explored the use of benzoxazole derivatives in materials science. As noted, this compound is an intermediate in the synthesis of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene, a compound used as a fluorescent whitening agent. google.com This highlights a research trajectory focused on developing novel materials with specific optical or electronic properties.

The table below summarizes the diverse biological activities reported for the broader class of benzoxazole derivatives, providing context for the potential applications of the 5-tert-butyl variant.

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Activity against various strains of bacteria and fungi. | sapub.orgnih.gov |

| Anticancer | Cytotoxic activity against various human cancer cell lines. | sapub.orgresearchgate.net |

| Anti-inflammatory | Demonstrated ability to reduce inflammation in preclinical models. | sapub.org |

| Analgesic | Reported pain-relieving properties. | |

| Anthelmintic | Activity against parasitic worms, linked to inhibition of β-tubulin. | globalresearchonline.net |

Structure

2D Structure

Propiedades

IUPAC Name |

5-tert-butyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-9-8(6-7)12-10(14)13-9/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOGHWZPVMHTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445027 | |

| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53146-48-8 | |

| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5 Tert Butyl 1,3 Benzoxazole 2 Thiol

Reactivity Profile of the Thiol Moiety

The thiol group is the primary center of reactivity in 5-tert-butyl-1,3-benzoxazole-2-thiol. Its chemical character is defined by the thione-thiol tautomerism, where the compound can exist in equilibrium between the thiol form (this compound) and the thione form (5-tert-butyl-1,3-benzoxazol-2(3H)-thione). Theoretical studies on analogous benzoxazole (B165842) systems suggest that the thione tautomer is generally more stable in both the gas phase and in solution. researchgate.net This equilibrium is crucial as it presents two potential sites for reaction: the sulfur atom in the thiol form and the nitrogen atom in the thione form.

Pathways of Nucleophilic Interaction

The sulfur atom of the thiol group in this compound is a soft nucleophile, readily participating in a variety of reactions with electrophiles. The outcome of these reactions can be influenced by the reaction conditions, particularly the choice of base and solvent, which can shift the thione-thiol equilibrium.

One of the most common nucleophilic reactions is S-alkylation . In the presence of a base, the thiol proton is abstracted to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with various alkylating agents, such as alkyl halides, to form 2-(alkylthio)-1,3-benzoxazole derivatives. For instance, the reaction of benzoxazole-2-thiol derivatives with chloroacetyl chloride is a key step in the synthesis of more complex heterocyclic systems. nih.gov

Another significant nucleophilic pathway is acylation . Reaction with acylating agents like acid chlorides or anhydrides can lead to the formation of S-acylated products. The choice of reaction conditions is critical to direct the acylation to the sulfur atom over the nitrogen atom of the thione tautomer.

The nucleophilicity of the thiol moiety is also harnessed in addition reactions. For example, benzoxazole-2-thiol derivatives can undergo Michael addition to α,β-unsaturated esters, leading to the selective formation of C-S bonds. researchgate.net

Table 1: Examples of Nucleophilic Reactions of Benzoxazole-2-thiol Derivatives

| Reactant | Electrophile | Product Type | Reference |

| Substituted benzoxazole-2-thiol | 2-Chloro-N-arylacetamides | 2-(Substituted-benzoxazol-2-ylthio)-N-arylacetamide | nih.gov |

| Benzoxazole-2-thiol | Chloroacetyl chloride | Intermediate for Smiles rearrangement | nih.gov |

| 2-Aminophenols/2-aminobenzenethiols and TMTD | α,β-Unsaturated esters | Benzoxazole/benzothiazole-substituted esters | researchgate.net |

Oxidative Transformations to Disulfides and Sulfoxides

The thiol group is susceptible to oxidation, and this reactivity provides a pathway to form disulfide- and sulfoxide-containing molecules. The oxidation of thiols to disulfides is a common transformation and can be achieved using a variety of oxidizing agents. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, resulting in a dimeric structure. While specific studies on the oxidation of this compound are not prevalent, the general principles of thiol oxidation are applicable.

Further oxidation of the thiol or the corresponding disulfide can lead to the formation of sulfoxides and ultimately sulfonic acids. The controlled oxidation to the sulfoxide (B87167) level requires milder oxidizing agents and carefully controlled reaction conditions. The formation of these oxidized sulfur species can significantly alter the chemical and physical properties of the parent molecule.

Electrophilic Reaction Potentials of this compound

While the thiol group imparts strong nucleophilic character to the molecule, the benzoxazole ring itself can undergo electrophilic substitution reactions. The position of these substitutions is directed by the existing substituents: the fused oxazole (B20620) ring, the thiol group (in its thione tautomeric form), and the tert-butyl group.

The tert-butyl group at the 5-position is an ortho-, para-directing activator. The nitrogen and oxygen atoms of the benzoxazole ring also influence the electron density of the benzene (B151609) ring. Theoretical considerations suggest that the positions ortho and para to the tert-butyl group (positions 4 and 6) and the position ortho to the oxygen atom (position 7) are potential sites for electrophilic attack. However, steric hindrance from the bulky tert-butyl group may disfavor substitution at the adjacent 4- and 6-positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. The specific conditions required for these reactions on this compound would need to be determined experimentally, as the reactivity will be a balance of the electronic effects of the substituents and steric factors. It is also important to consider that the thiol group may be sensitive to the often harsh conditions of electrophilic aromatic substitution and may require protection.

Intramolecular and Intermolecular Reactions in Benzoxazole Thiol Systems

The dual functionality of the benzoxazole thiol system, with its nucleophilic sulfur and reactive ring system, allows for a range of both intramolecular and intermolecular reactions, leading to the formation of diverse and complex molecular architectures.

Intermolecular reactions are exemplified by the nucleophilic reactions discussed in section 3.1.1, where this compound reacts with an external electrophile. For example, the reaction with alkyl halides or acyl chlorides are classic intermolecular processes. Another example is the reaction of 2-mercaptobenzoxazole (B50546) with phenyl isocyanate, which involves a nucleophilic attack of the thiol on the isocyanate carbon. sapub.org

Intramolecular reactions in this system can lead to interesting molecular rearrangements and the formation of new ring systems. A notable example is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where a suitable tether attached to the thiol sulfur atom can displace the benzoxazole oxygen atom. For instance, the intermediate formed from the reaction of benzoxazole-2-thiol with chloroacetyl chloride can undergo a Smiles rearrangement to form 2-aminobenzoxazole (B146116) derivatives. nih.gov This type of rearrangement is a powerful tool for the synthesis of N-substituted benzoxazoles from their 2-thiol precursors.

The propensity of this compound to undergo these and other intramolecular cyclizations depends on the nature of any substituent attached to the thiol group and the reaction conditions employed.

Spectroscopic Characterization and Structural Elucidation in Research

Vibrational Spectroscopy for Functional Group Analysis (IR)

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 5-Tert-butyl-1,3-benzoxazole-2-thiol. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Analysis of the IR spectrum helps confirm the presence of the benzoxazole (B165842) core, the tert-butyl group, and the thione functional group, which is the predominant tautomer.

Key vibrational frequencies for the thione form include:

N-H Stretching: A prominent band is typically observed in the range of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the benzoxazole ring.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group are found just below 3000 cm⁻¹, typically around 2960-2870 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key indicator of the thione tautomer and typically appears in the region of 1250-1020 cm⁻¹.

C-N and C-O Stretching: Vibrations associated with the C-N and C-O bonds within the heterocyclic ring are found in the fingerprint region (1300-1000 cm⁻¹).

Aromatic C=C Stretching: These vibrations occur in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene (B151609) ring.

The less prevalent thiol tautomer would be indicated by a weak S-H stretching band around 2600-2550 cm⁻¹ and the absence of the strong N-H stretching band.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400 - 3200 | Amine (in thione form) |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2960 - 2870 | tert-Butyl Group |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| C=S Stretch | 1250 - 1020 | Thione |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the specific chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals that confirm its structure:

tert-Butyl Protons: A sharp, intense singlet appearing in the upfield region, typically around 1.3-1.4 ppm, corresponds to the nine equivalent protons of the tert-butyl group.

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the downfield region (approximately 7.0-7.5 ppm). Their specific chemical shifts and coupling patterns (splitting) would confirm their positions relative to the tert-butyl group and the fused oxazole (B20620) ring.

N-H Proton: A broad singlet, characteristic of a proton attached to a nitrogen atom, would be expected further downfield. Its chemical shift can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule:

C=S Carbon: The most downfield signal, often found in the range of 180-200 ppm, is characteristic of the thiocarbonyl carbon, providing strong evidence for the thione tautomer.

Aromatic Carbons: The carbons of the benzene ring and the fused oxazole ring typically resonate between 110 and 150 ppm.

tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group: one for the quaternary carbon (around 35 ppm) and another for the three equivalent methyl carbons (around 31 ppm).

| ¹H NMR Expected Chemical Shifts | ||

|---|---|---|

| Proton Type | Expected Shift (ppm) | Multiplicity |

| tert-Butyl (-C(CH₃)₃) | ~1.35 | Singlet (s) |

| Aromatic (-ArH) | ~7.0 - 7.5 | Multiplet (m) |

| Amine (-NH) | Variable | Broad Singlet (br s) |

| ¹³C NMR Expected Chemical Shifts | |

|---|---|

| Carbon Type | Expected Shift (ppm) |

| Thione (C=S) | ~185 |

| Aromatic/Heterocyclic (C) | ~110 - 150 |

| tert-Butyl (quaternary C) | ~35 |

| tert-Butyl (CH₃) | ~31 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₃NOS), the expected exact mass is approximately 207.07 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion Peak (M⁺): A peak at m/z = 207 corresponding to the intact molecule. The presence of sulfur would also give a characteristic M+2 peak with an intensity of about 4.4% relative to the M⁺ peak due to the natural abundance of the ³⁴S isotope.

Major Fragmentation Peaks: A common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl group (•CH₃, 15 Da) to form a stable tertiary carbocation. This would result in a prominent peak at m/z = 192 ([M-15]⁺). Further fragmentation of the benzoxazole-2-thione core would also be observed, consistent with patterns seen for the parent compound, 1,3-benzoxazole-2-thiol.

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this analysis would provide precise data on:

Tautomeric Form: It would definitively confirm whether the molecule exists as the thiol or the thione tautomer in the crystal lattice. It is highly expected to confirm the thione form.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the geometry of the benzoxazole ring and the tert-butyl group.

Planarity: The analysis would reveal the degree of planarity of the fused ring system.

Intermolecular Interactions: It would identify any hydrogen bonding, π-π stacking, or other intermolecular forces that dictate how the molecules pack together in the crystal.

While no specific crystal structure for this exact compound is publicly available, analysis of closely related structures, such as derivatives containing the 5-tert-butyl-1,3-benzoxazole moiety, shows that the benzoxazole ring system is nearly planar.

Chromatographic Techniques for Purity and Separation (TLC, Column Chromatography)

Chromatographic methods are indispensable for the synthesis and purification of this compound.

Thin-Layer Chromatography (TLC): TLC is used as a rapid and simple method to monitor the progress of a chemical reaction and to assess the purity of the product. A small spot of the reaction mixture is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The compound's retention factor (Rf) value is a characteristic property under specific conditions.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or solvent mixture (eluent) is then passed through the column, separating the desired compound from impurities based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (often by TLC) to isolate the pure this compound.

Biological Activities and Pharmacological Investigations of 5 Tert Butyl 1,3 Benzoxazole 2 Thiol Derivatives

Antimicrobial Research Applications

Derivatives of 5-Tert-butyl-1,3-benzoxazole-2-thiol have been a focal point of antimicrobial research, with studies exploring their efficacy against various pathogenic bacteria and fungi. The lipophilic nature imparted by the tert-butyl group is often considered a key factor in the enhanced antimicrobial potential of these compounds, potentially facilitating easier penetration through the lipid-rich cell walls of microorganisms.

Antibacterial Efficacy Studies

The antibacterial properties of benzoxazole (B165842) derivatives have been extensively documented, with specific attention given to substitutions on the benzoxazole ring. For instance, a series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles has demonstrated notable activity against Mycobacterium tuberculosis and other nontuberculous strains where standard drugs like isoniazid (B1672263) were inactive. tandfonline.com The presence of the tert-butyl groups is believed to enhance the lipophilicity of these molecules, aiding their passage through the mycobacterial cell wall. tandfonline.com

While specific MIC values for this compound are not extensively reported in readily available literature, studies on closely related structures provide valuable insights. For example, various 2-substituted 5,7-di-tert-butylbenzoxazoles have shown promising activity with minimum inhibitory concentrations (MIC) ranging from 16 µmol·L-1 to 500 µmol·L-1 against different mycobacterial strains. tandfonline.com The most active among a tested series was 4-(5,7-di-tert-butylbenzoxazole-2-yl-methyl)-phenol. tandfonline.com

Interactive Table: Antibacterial Activity of 5,7-di-tert-butylbenzoxazole Derivatives

| Compound | Test Organism | MIC (µmol·L⁻¹) |

| 5,7-di-tert-butyl-2-methylbenzoxazole | Mycobacterium tuberculosis | >500 |

| 5,7-di-tert-butyl-2-phenylbenzoxazole | Mycobacterium kansasii | 250 |

| 4-(5,7-di-tert-butylbenzoxazole-2-yl-methyl)-phenol | Mycobacterium avium | 16 |

Antifungal Activity Assessments

The exploration of benzoxazole derivatives has also extended to their potential as antifungal agents. nih.govmdpi.com Research has shown that the antifungal effects of benzoxazole derivatives can be significant, with some compounds exhibiting broad-spectrum activity against various plant pathogens. nih.gov For instance, certain 2-(aryloxymethyl) benzoxazole derivatives have demonstrated potent inhibitory effects against fungi such as Fusarium solani, Alternaria solani, and Botrytis cinerea. nih.gov

While direct data on the antifungal activity of this compound is limited, the general structure-activity relationship (SAR) studies of benzoxazoles suggest that substitutions on the benzene (B151609) ring play a crucial role in determining the antifungal potency. The electronic and positional characteristics of these substituents can significantly influence the biological activity. nih.gov

Interactive Table: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound | Fungal Species | IC₅₀ (µg/mL) |

| 2-(phenoxymethyl)benzo[d]oxazole | Botrytis cinerea | 19.92 |

| 2-((2-fluorophenoxy)methyl)benzo[d]oxazole | Fusarium solani | 15.98 |

| 2-((2-acetylphenoxy)methyl)benzo[d]oxazole | Fusarium solani | 4.34 |

Inhibition of Glucosamine-6-phosphate Synthase as an Antimicrobial Target

A promising strategy in the development of novel antimicrobial agents is the targeting of essential microbial enzymes that are absent in mammals. Glucosamine-6-phosphate (GlcN-6-P) synthase is one such target, as it plays a vital role in the biosynthesis of the bacterial cell wall. nih.govnih.govnih.gov Inhibition of this enzyme can disrupt cell wall formation, leading to bacterial cell death. nih.govnih.govnih.gov

Molecular docking studies have suggested that benzoxazole derivatives have the potential to bind to the active site of GlcN-6-P synthase, indicating a possible mechanism for their antimicrobial action. nih.govnih.gov While specific studies on the inhibitory effect of this compound on this enzyme are not widely available, the broader class of benzoxazole-2-thiol derivatives has been investigated as potential inhibitors. nih.gov For example, studies on 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) derivatives have explored their interaction with GlcN-6-P synthase through molecular docking, correlating these interactions with their observed antibacterial activity. nih.gov

Anticancer and Antitumor Potential

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. esisresearch.org These compounds have been shown to exert cytotoxic effects on various cancer cell lines and modulate the activity of key biological targets involved in cancer progression.

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of benzoxazole derivatives against a panel of human cancer cell lines. The presence of a tert-butyl group on the benzoxazole ring can influence the lipophilicity and, consequently, the cellular uptake and cytotoxic potential of these compounds.

For instance, a study on novel benzoxazole derivatives demonstrated that a compound containing a terminal tert-butyl moiety displayed significant inhibitory activity against the HepG2 (hepatocellular carcinoma) cell line with an IC₅₀ value of 23.61 µM. nih.gov In another study, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as an effective inhibitor of both Topoisomerase I and II, with an IC₅₀ value of 104 µM for Topoisomerase I inhibition. researchgate.net

Interactive Table: Cytotoxic Effects of Benzoxazole Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| N-(Tert-butyl)-4-(2-((benzo[d]oxazol-2-yl)thio)acetamido)benzamide | HepG2 | 23.61 nih.gov |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | (Topo I inhibition) | 104 researchgate.net |

| 5-methylbenzo[d]oxazole derivative (12l) | HepG2 | 10.50 nih.gov |

| 5-methylbenzo[d]oxazole derivative (12l) | MCF-7 | 15.21 nih.gov |

Modulatory Effects on Biological Targets (e.g., VEGF, VEGFR2, Topo-II, MEK1)

The anticancer activity of benzoxazole derivatives is often attributed to their ability to interact with and modulate the function of various biological targets that are crucial for tumor growth and survival.

VEGF and VEGFR2: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) are key players in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. mdpi.comnih.govnih.gov For example, a series of novel benzoxazole derivatives showed promising VEGFR-2 inhibitory activity, with the most potent compound exhibiting an IC₅₀ of 97.38 nM. nih.gov Another study reported benzoxazole derivatives with VEGFR-2 inhibition IC₅₀ values as low as 0.12 µM, nearly equipotent to the standard drug sorafenib. nih.gov

Topo-II: Topoisomerase II (Topo-II) is another critical enzyme in cancer cells, involved in DNA replication and repair. Inhibition of Topo-II can lead to DNA damage and apoptosis in cancer cells. Certain benzoxazole derivatives have been identified as eukaryotic DNA topoisomerase II inhibitors. nih.govesisresearch.org For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole exhibited significant activity as a Topoisomerase II inhibitor with an IC₅₀ value of 22.3 µM. nih.gov

MEK1: The RAS/RAF/MEK/ERK signaling pathway is frequently dysregulated in various cancers. Mitogen-activated protein kinase kinase (MEK1) is a key component of this pathway, making it an attractive target for cancer therapy. A novel benzoxazole compound, KZ-001, has been developed as a highly potent and selective MEK1/2 inhibitor, with an IC₅₀ of 7.40 nM for MEK1 kinase inhibition. nih.govresearchgate.net This compound demonstrated significantly greater inhibition of BRAF- and KRAS-mutant tumor cells compared to the known MEK inhibitor AZD6244. nih.gov

Interactive Table: Modulatory Effects of Benzoxazole Derivatives on Biological Targets

| Compound Class/Name | Biological Target | IC₅₀ |

| Benzoxazole derivative (12l) | VEGFR-2 | 97.38 nM nih.gov |

| Benzoxazole derivative (4c) | VEGFR-2 | 0.12 µM nih.gov |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 µM nih.gov |

| KZ-001 | MEK1 | 7.40 nM researchgate.net |

Anti-inflammatory and Analgesic Properties

The benzoxazole nucleus is a core component of several compounds recognized for their anti-inflammatory and analgesic effects. globalresearchonline.net This therapeutic potential is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. nih.govnano-ntp.com The therapeutic anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily produced through the inhibition of the COX-2 isoenzyme, while the undesirable side effects are often linked to the inhibition of the COX-1 isoenzyme. nih.gov

Research has focused on developing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors to achieve potent anti-inflammatory effects with an improved safety profile. nih.gov A study on 2-(2-arylphenyl)benzoxazole derivatives identified them as a novel scaffold for selective COX-2 inhibition. nih.gov Certain compounds from this series demonstrated anti-inflammatory potential comparable or superior to clinically used drugs like diclofenac (B195802) and celecoxib. nih.gov Similarly, another series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives was synthesized and evaluated, revealing compounds with high selectivity for COX-2 over COX-1. derpharmachemica.com For instance, one derivative was found to be over 465-fold more selective towards COX-2. derpharmachemica.com

The anti-inflammatory activity of these derivatives is often evaluated using the carrageenan-induced rat paw edema method, a standard in vivo model for inflammation. researchgate.net Studies have consistently shown that various substituted benzoxazoles can significantly reduce inflammation in this model, with some compounds exhibiting potency comparable to the standard drug Ibuprofen. researchgate.netresearchgate.net The analgesic properties have been assessed using methods like the tail immersion test, where certain benzoxazole derivatives showed significant pain-relieving effects. globalresearchonline.net

| Compound Class | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Substituted Benzoxazoles | Exhibited potent anti-inflammatory activity in rat paw edema model. | Selective COX-2 Inhibition | nih.gov |

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | Compound VI 12 showed >465-fold selectivity for COX-2 over COX-1. | Selective COX-2 Inhibition | derpharmachemica.com |

| 2-(2-Arylphenyl)benzoxazoles | Compound 3n showed better selectivity than celecoxib. | Selective COX-2 Inhibition | nih.gov |

| 2-Amino-N-(substituted alkyl)benzoxazole-5-carboxamides | Compounds Vc , Ve , and Vg were found to be potent anti-inflammatory agents. | Not specified | researchgate.net |

Antioxidant Activity Research

Derivatives of benzoxazole have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. mdpi.comresearchgate.net The antioxidant capacity of these compounds is often evaluated through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and ferrous ion-chelating capacity assays. researchgate.net

Studies on 3-substituted piperazinomethyl benzoxazole derivatives demonstrated notable DPPH radical scavenging activity. researchgate.net In another study, a series of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides was evaluated, and one compound (Vf) showed significant free radical scavenging activity with an IC50 value of 4.65 µg/mL, which was comparable to the standard antioxidant, ascorbic acid. researchgate.net

Furthermore, research on benzoxazolinone and benzothiazolinone (B8138533) derivatives identified compounds that could effectively inhibit lipid peroxidation of low-density lipoproteins (LDL), a key event in atherosclerosis. nih.gov The most effective compounds significantly increased cell viability and provided protection against cytotoxicity in bovine aortic endothelial cells. nih.gov These findings highlight the potential of the benzoxazole scaffold in the development of agents that can mitigate cellular damage caused by reactive oxygen species. mdpi.comresearchgate.net

| Compound Class/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 2-Amino-N-(isopropyl)benzoxazole-5-carboxamide (Vf ) | DPPH Radical Scavenging | IC50 = 4.65 µg/mL | researchgate.net |

| Phenolic benzoxazolinone (Compound 13 ) | Inhibition of LDL Oxidation | Ratio R=2.5 (at 5µM) | nih.gov |

| 3-Substituted piperazinomethyl derivatives (BzO1-4 ) | DPPH Radical Scavenging | Showed notable activity | researchgate.net |

| 2(3H)-benzoxazolone derivatives | Inhibition of LDL copper-induced oxidation | Exhibited more antioxidant potential than standard | globalresearchonline.net |

Other Pharmacological Activities of Benzoxazole-2-thiol Analogues

Antiviral Investigations (e.g., Anti-HIV, Hepatitis C Virus)

The benzoxazole scaffold and its bioisosteres, such as benzothiazole (B30560), are present in molecules investigated for their antiviral properties. nih.govmdpi.com Research has shown that these heterocyclic systems can be effective against a range of viruses. For instance, benzoxazole derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV). nih.gov

Analogues like thiazolides have demonstrated broad-spectrum antiviral activity, including against Hepatitis B and C. liverpool.ac.uk Similarly, benzothiazole derivatives have been synthesized and evaluated as antiviral agents, showing activity that can be modulated by substitutions on the heterocyclic ring. mdpi.commdpi.com The amine or amido linkage at the 2-position of the benzothiazole ring is often crucial for its biological activity. mdpi.com While direct studies on this compound are limited in this context, the consistent antiviral findings for the broader benzoxazole and benzothiazole families suggest a promising area for future investigation. acs.orgresearchgate.net

Antitubercular and Antimycobacterial Studies

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has accelerated the search for novel antitubercular agents, with benzoxazole derivatives being a key area of focus. nih.govresearchgate.net The lipophilic nature of substituents, such as a p-tert-butylphenyl group, is thought to improve the penetration of these compounds through the mycobacterial cell wall. researchgate.net

Several series of benzoxazole derivatives have been synthesized and shown to possess potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) in the low micromolar range. researchgate.net For example, 5-Fluorobenzoxazole-2-thiol, a related thiol derivative, has been used as a building block for prodrugs against MTB, with one resulting compound exhibiting a potency of 1.6 μM. ossila.com In another study, N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide compounds showed potent activity against multidrug-resistant MTB, with MIC values ranging from 1.05 to 4.10 µM and low cytotoxicity. researchgate.net These findings underscore the potential of the benzoxazole-2-thiol scaffold in developing new treatments for tuberculosis. nih.govnih.gov

| Compound Class | Target | Key Finding (MIC) | Reference |

|---|---|---|---|

| N-(benzoxazol-2-ylmethyl)-2-phenylacetamide derivatives | Multidrug-resistant MTB | 1.05 - 4.10 µM | researchgate.net |

| Pyrrolidinamide derivative of 5-Fluorobenzoxazole-2-thiol | MTB | 1.6 µM | ossila.com |

| D-phenylalanine-benzoxazole (Q112 ) | MTB | Potent antibacterial activity | nih.gov |

| Pyrazoline-benzoxazoles | MTB H37Rv, MDR-TB, XDR-TB | Potent activity reported | researchgate.net |

Antihistaminic and Antiparkinsonian Effects

The pharmacological versatility of the benzoxazole core extends to the central nervous system and allergic responses. nih.gov Research has noted that certain benzoxazole derivatives possess antihistaminic properties. nih.gov

More extensively, benzoxazole and benzothiazole derivatives have been designed and synthesized as novel, selective, and reversible monoamine oxidase-B (MAO-B) inhibitors for the potential treatment of Parkinson's disease. nih.gov Inhibition of MAO-B can prevent the degradation of dopamine, thereby alleviating parkinsonian symptoms. nih.gov An indole-substituted benzothiazole derivative, compound 5b , was identified as a highly potent MAO-B inhibitor with an IC50 value of 28 nM and high selectivity over the MAO-A isoform. nih.gov In an in vivo animal model of Parkinson's disease, this compound demonstrated neuroprotection of dopaminergic neurons and prevented motor deficits. nih.gov Structurally related benzimidazole (B57391) arylhydrazones have also been developed as multi-target agents for Parkinson's, combining MAO-B inhibition with neuroprotective and antioxidant effects. nih.govresearchgate.net

Modulation of Key Enzymes and Receptors (e.g., Rho-kinase, COX-2, 5-HT3)

Derivatives of this compound and its analogues modulate several key enzymes and receptors, highlighting their potential to treat a wide range of conditions.

Rho-kinase (ROCK): Benzoxazole-based compounds have been successfully developed as potent and selective inhibitors of Rho-kinase (ROCK). nih.govresearchgate.net Inhibition of ROCK is an attractive therapeutic strategy for diseases such as hypertension, glaucoma, and inflammatory disorders. researchgate.netglobethesis.com Structure-activity relationship studies have led to the optimization of benzoxazole scaffolds to yield novel ROCK-II inhibitors with excellent potency in both enzyme and cell-based assays. nih.govresearchgate.net

COX-2: As detailed in section 5.3, the benzoxazole scaffold is a prominent feature in many selective COX-2 inhibitors. nih.govnano-ntp.com The development of these selective inhibitors is a key strategy in creating anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov Research has produced benzoxazole derivatives that are hundreds of times more selective for COX-2 than COX-1, marking them as promising candidates for further development. derpharmachemica.com

5-HT3 Receptor: Benzoxazole derivatives have been identified as potent modulators of the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.gov A series of 2-substituted benzoxazoles were found to act as high-affinity 5-HT3 receptor partial agonists. nih.govnih.gov One compound, 6v (5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole), exhibited a high binding affinity comparable to the established 5-HT3 antagonist granisetron. nih.gov Such partial agonists are expected to be effective in treating conditions like irritable bowel syndrome without causing constipation, a common side effect of full antagonists. nih.govnih.gov Other research has also led to the synthesis of potent 5-HT3 receptor agonists based on the benzoxazole structure. researchgate.net

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Specific structure-activity relationship studies for derivatives of this compound are not available in the reviewed scientific literature. Therefore, a detailed analysis of how structural modifications of this specific scaffold affect its biological activity cannot be provided.

Computational Chemistry and in Silico Approaches in Research on 5 Tert Butyl 1,3 Benzoxazole 2 Thiol

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Tert-butyl-1,3-benzoxazole-2-thiol, docking simulations are instrumental in elucidating its binding modes within the active sites of various biological targets.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor protein. The tert-butyl group at the 5-position, being bulky and hydrophobic, is expected to play a significant role in the binding affinity and selectivity by occupying a hydrophobic pocket within the receptor's active site. The thiol group can act as a hydrogen bond donor or acceptor, as well as a potential coordination site for metal ions in metalloenzymes. The benzoxazole (B165842) core provides a rigid scaffold that can engage in π-π stacking or other non-covalent interactions with aromatic residues of the receptor.

While specific docking studies on this compound are not extensively published, research on analogous benzoxazole derivatives provides a framework for understanding its potential interactions. For instance, docking studies of other 2-substituted benzoxazoles have shown that the benzoxazole ring can form crucial interactions with amino acid residues like tyrosine and phenylalanine through π-stacking. The substituents on the benzoxazole ring dictate the specific binding orientation and affinity.

A hypothetical docking study of this compound against a target protein would likely reveal the following:

Hydrophobic Interactions: The tert-butyl group would likely be oriented towards a hydrophobic pocket lined with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Hydrogen Bonding: The thiol group could form hydrogen bonds with polar residues like serine, threonine, or the backbone carbonyls of the protein.

Aromatic Interactions: The benzoxazole ring system could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The results from molecular docking are typically presented in a table format, detailing the binding energy and the key interacting residues.

| Parameter | Description | Hypothetical Value for this compound |

| Binding Energy (kcal/mol) | The estimated free energy of binding of the ligand to the receptor. | -7.0 to -9.0 |

| Interacting Residues | Amino acids in the receptor's active site that form non-covalent interactions with the ligand. | PHE, TYR, LEU, VAL, SER |

| Types of Interactions | The nature of the non-covalent bonds formed between the ligand and the receptor. | Hydrophobic, Hydrogen Bonding, π-π Stacking |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, offering insights into its conformational stability and binding kinetics over time. Following molecular docking, MD simulations are often performed to validate the docking poses and to understand the flexibility of the complex.

For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would track the movements of every atom in the system, providing a trajectory that reveals how the ligand and protein interact and adapt to each other's presence. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This identifies the flexible regions of the protein and ligand by measuring the fluctuation of each atom around its average position.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, providing information on the stability of these key interactions.

MD simulations on related benzoxazole derivatives have demonstrated that these molecules can form stable complexes with their target proteins. The simulations often reveal that the initial docking pose is maintained, with minor adjustments in the side chains of the interacting amino acids to accommodate the ligand.

Free Energy Calculations (e.g., MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a ligand to a receptor. These methods are more accurate than docking scores and less computationally expensive than alchemical free energy calculations.

The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. The binding free energy (ΔG_bind) is calculated as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each free energy term is composed of:

Molecular Mechanics Energy (EMM): Includes internal, van der Waals, and electrostatic energies.

Solvation Free Energy (Gsolv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (proportional to the solvent-accessible surface area).

For this compound, MM/PBSA calculations would provide a more refined estimation of its binding affinity to a target receptor compared to the initial docking score. Studies on structurally similar benzothiazole (B30560) inhibitors have successfully used MM/GBSA to analyze binding free energies and have shown good correlation with experimental data. nih.govtandfonline.com These analyses can also decompose the total binding free energy into contributions from individual residues, highlighting the key amino acids responsible for the interaction.

| Energy Component | Description | Hypothetical Contribution (kcal/mol) |

| ΔE_vdw | Van der Waals energy | -40 to -60 |

| ΔE_elec | Electrostatic energy | -10 to -30 |

| ΔG_polar | Polar solvation energy | +30 to +50 |

| ΔG_nonpolar | Nonpolar solvation energy | -5 to -10 |

| ΔG_bind | Total Binding Free Energy | -25 to -50 |

Density Functional Theory (DFT) Applications for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its electronic properties, which are crucial for understanding its chemical behavior and biological activity.

Key properties calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.

Atomic Charges: DFT can calculate the partial charge on each atom, which helps in understanding the electrostatic interactions with a receptor.

The presence of the electron-donating tert-butyl group at the 5-position is expected to increase the electron density on the benzoxazole ring system, potentially influencing its reactivity and interaction with biological targets. DFT studies on substituted benzoxazoles have shown that the nature and position of the substituent significantly affect the electronic properties.

| DFT Parameter | Description | Inferred Property for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high (electron-donating) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate (indicative of reactivity) |

| Dipole Moment | Measure of the molecule's overall polarity | Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

For a series of benzoxazole-2-thiol derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity.

2D-QSAR: This approach uses descriptors derived from the 2D structure of the molecule, such as topological indices, molecular weight, and logP.

3D-QSAR: This approach uses descriptors derived from the 3D structure of the molecule, such as steric and electrostatic fields (e.g., CoMFA and CoMSIA).

In the case of this compound, the tert-butyl group would contribute significantly to descriptors related to molecular size, shape, and hydrophobicity. A QSAR model for a series of related compounds could highlight the importance of these properties for biological activity. For example, a positive coefficient for a descriptor representing molecular volume in a certain region might suggest that a bulky substituent like the tert-butyl group is beneficial for activity.

Ab Initio Calculations for Conformational Analysis and Tautomerism

Ab initio calculations are quantum chemistry methods based on first principles, without the use of empirical parameters. These methods are highly accurate but computationally expensive. They are particularly useful for studying the conformational preferences and tautomerism of molecules.

This compound can exist in two tautomeric forms: the thiol form and the thione form. Ab initio calculations can be used to determine the relative stability of these two tautomers in the gas phase and in different solvents. The calculations would involve optimizing the geometry of each tautomer and then calculating their energies. The tautomer with the lower energy is the more stable one.

Furthermore, ab initio methods can be used for conformational analysis to identify the most stable three-dimensional arrangement of the molecule. For this compound, this would involve studying the rotation around the C-S bond and the orientation of the tert-butyl group. Understanding the preferred conformation is crucial as it is the conformation that the molecule adopts when it binds to a receptor.

Advanced Research Applications of 5 Tert Butyl 1,3 Benzoxazole 2 Thiol

Role as a Lead Compound in Drug Discovery and Development

The benzoxazole (B165842) ring system is a prominent "pharmacophore" in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. ijresm.com As a structural isostere of natural nucleic acid bases, the benzoxazole core can facilitate interactions with biological macromolecules. ijresm.com The derivatization of the benzoxazole-2-thiol scaffold has been a successful strategy for discovering new therapeutic agents with a wide spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. ijresm.comresearchgate.net

While specific biological studies on 5-tert-butyl-1,3-benzoxazole-2-thiol are not extensively detailed in the literature, its structural class is a focal point of significant research. For instance, various derivatives of benzoxazole have been synthesized and evaluated for their potent anti-proliferative activity against human cancer cell lines, such as breast, lung, and colon cancer. ijresm.comijresm.com The general synthetic route often involves the reaction of o-aminophenols with reagents like carbon disulfide. ijresm.comijresm.com The thiol group at the 2-position provides a convenient handle for further chemical modification, allowing chemists to synthesize libraries of related compounds. The tert-butyl group at the 5-position can enhance the molecule's lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets. Research on related benzothiazole-2-thiol derivatives has also yielded compounds with potent antitumor activity against various cell lines, demonstrating the therapeutic potential of this heterocyclic class. nih.gov Therefore, this compound represents a quintessential lead compound, offering a validated structural foundation for the rational design and development of novel therapeutic agents.

Utilization in Proteomics and Biochemical Assay Development

In the fields of proteomics and biochemical research, the specific detection and quantification of protein functional groups are paramount. The thiol group (-SH) of cysteine residues in proteins is particularly important due to its role in protein structure, enzyme catalysis, and redox signaling. Consequently, chemical probes that can react selectively with thiols are indispensable tools.

Although direct applications of this compound in published proteomics studies are not prominent, its inherent chemical nature makes it a candidate for such applications. The thiol group on the benzoxazole ring can, in principle, participate in reactions central to proteomics workflows, such as thiol-disulfide exchange or reactions to form thioethers. These reactions are commonly used to label proteins for detection, purification, or to study protein-protein interactions. The benzoxazole core, with its fluorescent properties, could potentially serve as a reporter moiety, allowing for the detection of labeled proteins or peptides in biochemical assays. This dual functionality—a reactive handle and a signaling core—is a desirable feature in the design of novel biochemical probes.

Applications in Advanced Materials Science

The unique photophysical and chemical properties of the this compound scaffold are leveraged in the creation of advanced functional materials.

The thiol group is highly reactive and can participate in "click chemistry" reactions, such as thiol-ene and thiol-yne couplings. These reactions are known for their high efficiency and specificity, making them ideal for polymer synthesis and modification. While specific research on incorporating this compound into polymers is limited, related thiol compounds (e.g., 2-mercaptobenzothiazole) are widely used in the rubber industry as vulcanization accelerators. This suggests a potential application for benzoxazole-2-thiols in polymer processing and the development of specialized elastomers or thermosets. The rigid benzoxazole unit, if incorporated into a polymer backbone, could enhance thermal stability and modify the mechanical properties of the resulting material.

The most significant and well-documented application stemming from the 5-tert-butyl-1,3-benzoxazole structure is in the field of fluorescent materials, specifically as optical brighteners. A key derivative, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), also known as Fluorescent Brightener 184, is a high-performance compound used extensively in the polymer and coatings industries. sigmaaldrich.comchemicalbook.com This molecule consists of two 5-tert-butyl-1,3-benzoxazole units linked by a central thiophene (B33073) ring.

BBT functions by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light, which counteracts any inherent yellowness in a material, resulting in a whiter appearance. chemicalbook.comfishersci.pt It exhibits excellent thermal stability, chemical resistance, and compatibility with a wide range of polymers, including PVC, polyesters, and acrylics. chemicalbook.comspecialchem.com Its high fluorescence efficiency and solubility in organic systems also make it suitable for use in organic light-emitting diodes (OLEDs) and as a fluorescent tracer. chemimpex.com

Table 1: Properties of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (Fluorescent Brightener 184)

| Property | Value | References |

| CAS Number | 7128-64-5 | sigmaaldrich.comchemimpex.com |

| Molecular Formula | C₂₆H₂₆N₂O₂S | sigmaaldrich.comchemimpex.com |

| Molecular Weight | 430.56 g/mol | sigmaaldrich.comchemimpex.com |

| Appearance | Light green to yellow powder | sigmaaldrich.comchemimpex.com |

| Melting Point | 197 - 203 °C | chemimpex.com |

| Solubility | Soluble in toluene (B28343) and acetone; Insoluble in water | sigmaaldrich.comchemicalbook.comfishersci.pt |

| Primary Application | Optical Brightener / Fluorescent Whitening Agent | chemicalbook.comspecialchem.com |

| Industrial Uses | Plastics, polymers, fibers, coatings, printing inks, OLEDs | chemicalbook.comfishersci.ptchemimpex.com |

Analytical Chemistry Applications (e.g., Metal Ion Sensing)

The development of selective and sensitive chemosensors for detecting metal ions is a crucial area of analytical chemistry, with applications in environmental monitoring, industrial process control, and biology. Heterocyclic compounds containing nitrogen and oxygen atoms, such as benzoxazoles, are excellent candidates for constructing fluorescent sensors because these heteroatoms can act as binding sites for metal ions.

Upon coordination with a metal ion, the electronic properties of the benzoxazole fluorophore can be perturbed, leading to a detectable change in its fluorescence, such as enhancement ("turn-on"), quenching ("turn-off"), or a wavelength shift. mdpi.com Research has shown that various benzoxazole-based ligands can selectively detect important metal ions. For example, macrocyclic benzoxazole derivatives have been designed to act as selective fluorescent sensors for Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com Other related structures have been developed for detecting ions such as Al³⁺ and Cu²⁺. rsc.org

The this compound molecule contains multiple potential coordination sites (the nitrogen, oxygen, and sulfur atoms), making it a promising platform for the design of new metal ion sensors. The thiol group, in particular, has a high affinity for soft heavy metal ions. While specific studies detailing its use as a metal ion sensor are not yet prevalent, its structural features align well with the design principles of effective fluorescent chemosensors.

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatization Strategies and Synthetic Routes

Future synthetic research will likely focus on developing more efficient, sustainable, and diverse routes to 5-Tert-butyl-1,3-benzoxazole-2-thiol and its derivatives. While traditional methods for benzoxazole (B165842) synthesis exist, the exploration of novel catalytic systems and reaction conditions is a primary area of interest.

One promising avenue is the adaptation of one-pot synthesis strategies. For instance, a facile one-pot reaction for synthesizing benzoxazole derivatives has been demonstrated using 2-aminophenol (B121084) and EDC·HCl in isopropanol (B130326) under microwave irradiation, suggesting a potential route for modification. rsc.org Another approach involves the cyclization of 2-aminophenols with various reagents. An effective synthesis of a benzoxazole methyl ester was achieved by reacting 2-aminophenol with thiourea, followed by reaction with methyl chloroacetate. rsc.org These methodologies could be adapted for the synthesis of this compound by utilizing 4-tert-butyl-2-aminophenol as a starting material.

Furthermore, the derivatization of the thiol group presents a rich area for investigation. The synthesis of S-substituted derivatives through reactions with various electrophiles could yield a library of new compounds with potentially diverse biological activities. The development of metal-free and environmentally benign synthetic methods, such as those utilizing water as a solvent, will also be a critical focus. An efficient and practical one-step synthesis of benzoxazole-2-thiols has been described using the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. rsc.org

A key precursor for many benzoxazole derivatives is 2-amino-4-tert-butyl-phenol. The reaction of this precursor with thiophene-2,5-dicarboxylic acid has been used to prepare a complex derivative, 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. nih.govnih.gov This highlights the versatility of this starting material in creating more complex structures based on the 5-tert-butyl-1,3-benzoxazole core.

| Synthetic Strategy | Key Reagents/Conditions | Potential Application for this compound |

| One-Pot Synthesis | 4-tert-butyl-2-aminophenol, Carbon disulfide source, Catalyst | Direct and efficient synthesis of the core structure. |

| Microwave-Assisted Synthesis | 4-tert-butyl-2-aminophenol, Reagents under microwave irradiation | Rapid and high-yield synthesis. rsc.org |

| Green Chemistry Approach | 4-tert-butyl-2-aminophenol, TMTD, Water as solvent | Environmentally friendly synthesis. rsc.org |

| Thiol Derivatization | This compound, Alkyl/aryl halides | Creation of a library of S-substituted derivatives. |

Investigation of Undiscovered Biological Targets and Therapeutic Modalities

The benzoxazole scaffold is present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jocpr.comresearchgate.net However, the specific biological targets of this compound remain largely unexplored. Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic potentials.

Given the general activity of benzoxazoles, initial screening could focus on key areas such as cancer cell lines, pathogenic bacteria, and fungi. For example, some 5,7-di-tert-butylbenzoxazoles have shown activity against Mycobacterium tuberculosis. jocpr.com Additionally, derivatives of 3-(2-benzoxazol-5-yl)alanine have demonstrated selective activity against Gram-positive bacteria and antifungal properties against pathogens like Candida albicans. nih.gov

Emerging therapeutic modalities could also be explored. For instance, the development of targeted protein degraders or specific enzyme inhibitors based on the this compound scaffold could represent a novel therapeutic strategy. The lipophilic nature of the tert-butyl group may enhance cell membrane permeability, a desirable property for many drug candidates.

Future research could investigate the potential of this compound and its derivatives as antagonists for receptors implicated in neurodegenerative diseases, such as the adenosine (B11128) A2A receptor, a target for other benzoxazole derivatives. researchgate.net

| Potential Biological Target Area | Rationale Based on General Benzoxazole Activity | Examples of Related Findings |

| Anticancer | Benzoxazole derivatives have shown promising anticancer activity. researchgate.net | Activity against various human cancer cell lines has been reported for other benzoxazoles. |

| Antibacterial | The benzoxazole nucleus is a core structure in many antibacterial agents. jocpr.comresearchgate.net | Some derivatives are active against Mycobacterium tuberculosis and Gram-positive bacteria. jocpr.comnih.gov |

| Antifungal | Antifungal properties have been observed in benzoxazole-containing compounds. nih.gov | Activity against pathogenic fungi such as Candida albicans has been noted for related compounds. nih.gov |

| Neurodegenerative Diseases | Benzoxazoles have been investigated as A2A receptor antagonists for diseases like Parkinson's and Alzheimer's. researchgate.net | A series of 2-arylbenzoxazoles were identified as potential A2A receptor antagonists. researchgate.net |

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational modeling with experimental studies will be crucial for accelerating the research and development of this compound derivatives. In silico methods can guide the design of new derivatives with enhanced activity and selectivity, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Docking studies can be employed to predict the binding modes of this compound and its analogs to the active sites of various enzymes and receptors. This approach has been successfully used to identify a new series of 2-arylbenzoxazoles as potential adenosine A2A receptor antagonists. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of these molecules, providing insights into their mechanism of action. DFT has been used to model the electronic structure of novel fluorophores containing a 2,1,3-benzoxadiazole unit. frontiersin.org

The predictions from these computational models can then be validated through experimental assays. This iterative cycle of computational design and experimental testing can lead to the rapid optimization of lead compounds. For example, computational predictions of binding affinity can be correlated with experimentally determined inhibitory concentrations (IC50) or Michaelis constants (Km).

Sustainable and Scalable Production Methodologies for Research and Development

For this compound to be a viable candidate for further development, the establishment of sustainable and scalable production methods is essential. Future research in this area should focus on green chemistry principles to minimize environmental impact and ensure economic feasibility.

The use of environmentally benign solvents, such as water or glycerol (B35011), and the development of catalyst-free or recyclable catalyst systems are key objectives. A green and efficient synthesis of benzoxazole-2-thiol derivatives has been reported using copper sulfate (B86663) as a catalyst in aqueous media under ultrasonic irradiation. orgchemres.org Another approach has utilized reusable ionic liquids as a green catalyst for the synthesis of 2-aminobenzoxazoles. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-Tert-butyl-1,3-benzoxazole-2-thiol, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, potassium ethylxanthate can react with halogenated precursors in ethanol under reflux (80°C for 3 hours), followed by acidification to precipitate the product . One-pot synthesis strategies, as used for analogous benzoxazoles, may reduce side reactions and improve yield . Purity can be enhanced via recrystallization or sublimation (e.g., purified by sublimation in ), with characterization by HPLC (>95% purity) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and benzoxazole ring vibrations (C=N ~1620 cm⁻¹) .

- ¹H NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and aromatic protons (δ 6.8–8.0 ppm) .

- X-ray Crystallography : Resolves molecular geometry, as demonstrated for structurally similar compounds in Acta Crystallographica Section E .

Q. How does the tert-butyl substituent influence the compound’s stability and reactivity?

Methodological Answer: The tert-butyl group enhances steric hindrance, reducing undesired intermolecular interactions and improving thermal stability (e.g., heat resistance up to 200°C in ). However, it may slow nucleophilic substitution due to steric effects. Stability studies under varying pH and temperature conditions, coupled with TGA/DSC analysis, are recommended to quantify degradation thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties for optical applications?

Methodological Answer: Density Functional Theory (DFT) calculations can model the HOMO-LUMO gap to predict UV-Vis absorption spectra. For example, the thiophene-bridged analog in exhibits a bluish fluorescence (λₑₘ ~450 nm), which correlates with π→π* transitions. Computational results should be validated experimentally via UV-Vis and fluorescence spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for thiol-containing benzoxazoles?

Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Standardize protocols using:

Q. How can reaction mechanisms for functionalization (e.g., alkylation of the thiol group) be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In-situ Monitoring : Use Raman spectroscopy or LC-MS to detect intermediates during alkylation with iodomethane or acrylates .

Data Analysis & Validation

Q. How should researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, IR, and X-ray data to confirm structural assignments. For instance, conflicting NMR peaks may arise from solvent effects (e.g., DMSO vs. CDCl₃), which can be resolved by repeating experiments in standardized solvents .

- Statistical Reliability : Calculate Cronbach’s alpha for replicate measurements to ensure consistency .

Q. What advanced statistical models are suitable for analyzing structure-property relationships in benzoxazole derivatives?

Methodological Answer:

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with optical properties (e.g., fluorescence quantum yield) .

- Machine Learning : Train models on datasets of benzoxazole derivatives (e.g., melting points, solubility) to predict properties of novel analogs .

Application-Oriented Questions

Q. What methodologies assess the compound’s efficacy as a fluorescent whitening agent in polymer matrices?

Methodological Answer:

Q. How can the compound’s potential as a corrosion inhibitor be systematically evaluated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.